(5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol (5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1804419-16-6
VCID: VC2898884
InChI: InChI=1S/C7H6F3NO2/c8-6-1-4(3-12)5(2-11-6)13-7(9)10/h1-2,7,12H,3H2
SMILES: C1=C(C(=CN=C1F)OC(F)F)CO
Molecular Formula: C7H6F3NO2
Molecular Weight: 193.12 g/mol

(5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol

CAS No.: 1804419-16-6

Cat. No.: VC2898884

Molecular Formula: C7H6F3NO2

Molecular Weight: 193.12 g/mol

* For research use only. Not for human or veterinary use.

(5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol - 1804419-16-6

Specification

CAS No. 1804419-16-6
Molecular Formula C7H6F3NO2
Molecular Weight 193.12 g/mol
IUPAC Name [5-(difluoromethoxy)-2-fluoropyridin-4-yl]methanol
Standard InChI InChI=1S/C7H6F3NO2/c8-6-1-4(3-12)5(2-11-6)13-7(9)10/h1-2,7,12H,3H2
Standard InChI Key XBHJICZZAFXQEA-UHFFFAOYSA-N
SMILES C1=C(C(=CN=C1F)OC(F)F)CO
Canonical SMILES C1=C(C(=CN=C1F)OC(F)F)CO

Introduction

Chemical Properties and Characterization

Physical and Chemical Properties

Based on analysis of structurally similar compounds, the following properties can be predicted for (5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol:

PropertyPredicted Value/Characteristic
Molecular FormulaC₇H₆F₃NO₂
Molecular WeightApproximately 193.12 g/mol
Physical StateLikely a crystalline solid at room temperature
SolubilityModerate to good solubility in organic solvents (e.g., methanol, ethanol, acetone, DMF); Limited water solubility
Lipophilicity (LogP)Estimated 1.7-2.3 (higher than non-fluorinated analogues)
Melting PointExpected range of 90-140°C
StabilityRelatively stable to hydrolysis; sensitive to strong oxidizing conditions

Spectroscopic Characteristics

The compound would exhibit distinctive spectroscopic features that would facilitate its identification and structural confirmation:

In ¹H NMR spectroscopy, characteristic signals would include:

  • A singlet for the hydroxymethyl protons (CH₂OH) at approximately 4.5-4.8 ppm

  • A triplet for the difluoromethoxy proton (OCHF₂) with distinctive J-coupling due to fluorine atoms

  • Aromatic protons from the pyridine ring with splitting patterns influenced by the fluorine substituents

In ¹³C NMR, the carbon signals would show characteristic splitting due to C-F coupling, with the difluoromethoxy carbon appearing as a triplet at approximately 115-120 ppm.

Synthesis Methodologies

General Synthetic Routes

Several synthetic pathways could potentially be employed for the preparation of (5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol, based on approaches used for structurally related compounds:

Synthetic ApproachKey Reagents and ConditionsPotential Advantages/Limitations
Sequential FunctionalizationStarting from 2,5-difluoropyridine with selective introduction of difluoromethoxy and hydroxymethyl groupsChallenges in regioselectivity; may require protecting groups
Halogen Exchange ApproachStarting from multiply halogenated pyridine precursors with selective substitution reactionsVersatile approach; requires careful control of reaction conditions
Reduction of Carboxylic DerivativesReduction of corresponding carboxylic acid or ester derivativePotentially high-yielding; requires synthesis of acid/ester precursor
Cross-coupling StrategyPalladium-catalyzed cross-coupling reactions for introducing substituentsVersatile for complex substitution patterns; may require specialized catalysts

Specific Synthetic Considerations

For the synthesis of (5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol, particular attention must be paid to:

  • The introduction of the difluoromethoxy group, which typically requires specialized reagents such as difluoromethylating agents or preformed difluoromethoxy transfer reagents

  • Control of regioselectivity when introducing substituents onto the pyridine ring

  • Protection/deprotection strategies for the hydroxymethyl group during multi-step syntheses

  • Purification techniques to ensure high purity of the final product

Similar compounds have been synthesized through multi-step processes involving selective halogenation, nucleophilic substitution, and reduction steps.

Biological Activity and Pharmacological Properties

Potential ApplicationRationale Based on Structural Features
Enzyme InhibitionFluorinated heterocycles often demonstrate affinity for enzyme binding pockets
Anti-inflammatory ActivityRelated pyridine derivatives have shown anti-inflammatory properties
Antioxidant EffectsHydroxymethyl group may contribute to radical scavenging capabilities
Neuroprotective ApplicationsFluorinated pyridines have been investigated for CNS applications

The presence of the difluoromethoxy group is particularly significant, as this moiety is known to enhance metabolic stability while maintaining hydrogen bonding capabilities, albeit with altered electronic properties compared to methoxy groups.

Structure-Activity Relationships

The specific substitution pattern in (5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol contributes to its potential biological profile:

These features collectively influence the compound's interaction with biological macromolecules and its pharmacokinetic properties.

Comparison with Structural Analogues

Comparative Analysis

Comparing (5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol with structurally related compounds provides insights into its unique properties:

CompoundStructural ComparisonPredicted Differences in Properties
[5-Bromo-2-(2,2-difluoroethoxy)pyridin-4-yl]methanolContains bromo instead of difluoromethoxy at position 5; 2,2-difluoroethoxy instead of fluoro at position 2Higher molecular weight; potentially different electronic distribution; altered lipophilicity profile
(2-Chloro-5-fluoropyridin-4-yl)methanolContains chloro at position 2 and fluoro at position 5Lower lipophilicity; different electronic properties; potentially altered metabolic profile
[5-(4-Fluorophenyl)-2-methoxypyridin-4-yl]methanolContains 4-fluorophenyl at position 5 and methoxy at position 2Significantly different steric bulk; altered electronic properties; different pharmacokinetic profile

Effects of Structural Modifications

The specific pattern of substitution in (5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol likely confers unique properties compared to its analogues:

  • The difluoromethoxy group, unlike a single fluorine substituent, provides both lipophilicity enhancement and weak hydrogen bond donor capacity

  • The direct fluorination at position 2, as opposed to alkoxy substitution, creates a different electronic environment around the pyridine nitrogen

  • The hydroxymethyl group at position 4 maintains reactivity for further derivatization while providing hydrogen bonding capability

These structural features collectively influence physicochemical properties, metabolic stability, and potential biological interactions.

Analytical Methods for Characterization

Chromatographic and Spectroscopic Techniques

For the identification, quantification, and structural elucidation of (5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol, several analytical techniques would be applicable:

Analytical TechniqueApplication and Expected Characteristics
HPLCReversed-phase chromatography using C18 columns; UV detection at 260-280 nm; retention time dependent on mobile phase composition
GC-MSAnalysis after derivatization of the hydroxyl group; characteristic fragmentation pattern expected, including loss of hydroxymethyl (31 m/z) and difluoromethoxy fragments
NMR SpectroscopyDistinctive ¹H, ¹³C, and ¹⁹F NMR signals; characteristic splitting patterns due to H-F and C-F coupling
FT-IRCharacteristic absorption bands for O-H stretching (3200-3400 cm⁻¹), C-F stretching (1000-1100 cm⁻¹), and pyridine ring vibrations (1400-1600 cm⁻¹)
X-ray CrystallographyDefinitive structural confirmation, providing bond lengths, angles, and absolute configuration

Applications in Medicinal Chemistry and Drug Development

Role as a Building Block

(5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol could serve as a valuable building block in medicinal chemistry:

  • The hydroxymethyl group provides a versatile handle for further functionalization through:

    • Oxidation to aldehyde or carboxylic acid derivatives

    • Esterification or amidation reactions

    • Substitution with various functional groups (halogens, amines, thiols)

  • The fluorinated pyridine core offers a metabolically stable scaffold for developing compounds with enhanced pharmacokinetic properties

  • The specific substitution pattern creates a unique electronic environment that could confer selective binding to biological targets

Recent Research Trends and Future Directions

Future Research Opportunities

Several promising research directions for (5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol and related compounds include:

  • Development of efficient and scalable synthetic routes, particularly focusing on regioselective introduction of the difluoromethoxy group

  • Comprehensive biological screening to identify potential therapeutic applications

  • Structure-activity relationship studies to understand the impact of subtle structural modifications

  • Investigation of the compound as a building block for constructing more complex bioactive molecules

  • Exploration of potential applications beyond medicinal chemistry, such as in materials science or as specialty reagents

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